molecular formula C14H13NO5 B6391412 5-(3,5-Dimethoxyphenyl)-2-hydroxyisonicotinic acid CAS No. 1261965-43-8

5-(3,5-Dimethoxyphenyl)-2-hydroxyisonicotinic acid

Cat. No.: B6391412
CAS No.: 1261965-43-8
M. Wt: 275.26 g/mol
InChI Key: QCMLXABSJHQBAW-UHFFFAOYSA-N
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Description

5-(3,5-Dimethoxyphenyl)-2-hydroxyisonicotinic acid: is a complex organic compound that belongs to the class of hydroxyisonicotinic acids This compound is characterized by the presence of a 3,5-dimethoxyphenyl group attached to a hydroxyisonicotinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Dimethoxyphenyl)-2-hydroxyisonicotinic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions often require a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-(3,5-Dimethoxyphenyl)-2-hydroxyisonicotinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 5-(3,5-Dimethoxyphenyl)-2-hydroxyisonicotinic acid is used as a building block for synthesizing more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its structural features make it suitable for investigating interactions with biological macromolecules.

Medicine: In medicine, this compound has potential applications in drug development. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethoxyphenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets. The compound’s hydroxy and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    3,5-Dimethoxyphenylboronic acid: This compound shares the 3,5-dimethoxyphenyl group but differs in its boronic acid functionality.

    4-Hydroxy-3,5-dimethoxycinnamic acid: Similar in having the 3,5-dimethoxyphenyl group, but with a cinnamic acid backbone.

    (3,5-Dimethoxyphenyl)acetic acid: Contains the 3,5-dimethoxyphenyl group attached to an acetic acid moiety.

Uniqueness: 5-(3,5-Dimethoxyphenyl)-2-hydroxyisonicotinic acid is unique due to its combination of the 3,5-dimethoxyphenyl group with a hydroxyisonicotinic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

5-(3,5-dimethoxyphenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-19-9-3-8(4-10(5-9)20-2)12-7-15-13(16)6-11(12)14(17)18/h3-7H,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMLXABSJHQBAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CNC(=O)C=C2C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687858
Record name 5-(3,5-Dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261965-43-8
Record name 5-(3,5-Dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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